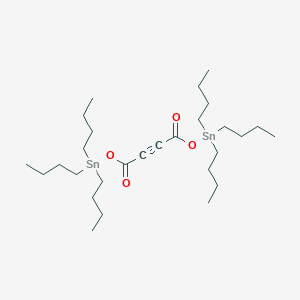

bis(tri-N-butyltin)acetylenedicarboxylate

Description

Historical Context of Organotin-Acetylenedicarboxylate Hybrid Systems

The synthesis of organotin-acetylenedicarboxylate complexes originated from early investigations into the reactivity of acetylenedicarboxylic acid derivatives with organotin halides. In the 1980s, researchers discovered that treating dialkyltin dichlorides with acetylenedicarboxylate salts under anhydrous conditions yielded stable complexes featuring Sn–O coordination bonds. The tri-N-butyltin variant gained prominence due to the steric bulk and electron-donating properties of the tributyltin groups, which conferred enhanced solubility in nonpolar solvents and improved thermal stability compared to smaller alkyltin analogues.

A pivotal advancement occurred in the late 1990s, when X-ray crystallographic studies revealed the compound’s capacity for supramolecular assembly via intermolecular Sn···O interactions. These findings demonstrated that the linear acetylenedicarboxylate moiety facilitates the formation of one-dimensional coordination polymers, a property exploited in materials science for designing molecular wires. Concurrently, NMR studies elucidated the dynamic behavior of the tin centers in solution, showing rapid ligand exchange processes that hinted at potential catalytic applications.

The table below summarizes key structural parameters of bis(tri-N-butyltin)acetylenedicarboxylate derived from crystallographic and spectroscopic analyses:

These structural features enable the compound to act as a hemilabile ligand , where the acetylenedicarboxylate backbone maintains rigidity while the tin centers participate in reversible coordination events.

Properties

Molecular Formula |

C28H54O4Sn2 |

|---|---|

Molecular Weight |

692.1 g/mol |

IUPAC Name |

bis(tributylstannyl) but-2-ynedioate |

InChI |

InChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |

InChI Key |

UYVYWUWTLXXZDJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Classical Esterification Route from Acetylenedicarboxylic Acid and Tributyltin Hydroxide

The most documented and reliable method for synthesizing this compound involves the esterification reaction between acetylenedicarboxylic acid and tributyltin hydroxide. This approach was reported by Luijten and van der Kerk in 1964 and remains a standard synthetic procedure.

$$

\text{Acetylenedicarboxylic acid} + 2 \ \text{Tributyltin hydroxide} \rightarrow \text{this compound} + 2 \ \text{H}_2\text{O}

$$

- Solvent: Benzene (anhydrous)

- Temperature: Reflux conditions typically employed to drive esterification

- Byproduct: Water, removed to shift equilibrium

- Yield: Approximately 83% reported

Reference Data:

This method is straightforward and benefits from the availability of tributyltin hydroxide and acetylenedicarboxylic acid. The reaction proceeds via nucleophilic attack of the tin hydroxide on the carboxylic acid groups, forming the ester linkage with elimination of water.

Preparation of Tributyltin Hydroxide Precursor

Since tributyltin hydroxide is a key reagent, its preparation is relevant. Tributyltin hydroxide can be prepared by hydrolysis of tributyltin chloride or by controlled oxidation of tributyltin hydride. Organotin hydrides such as tributyltin hydride can be prepared by reduction of bis(tributyltin) oxide using poly(methylhydrosiloxane) as a reducing agent, yielding high conversion rates (~90%) under mild conditions.

$$

(\text{Bu}3\text{Sn})2\text{O} + \text{(MeSiH-O)}n \rightarrow 2 \ \text{Bu}3\text{SnH} + \text{(MeSi-O)}_p

$$

Tributyltin hydride can then be oxidized or hydrolyzed to tributyltin hydroxide, which is subsequently used in the esterification step.

Reference:

Osei-Kissi, D.K., "Preparation, Properties and Reactions of Organotin Hydrides," 1993

Comprehensive Data Table Summarizing Preparation

Analytical and Research Findings Supporting Preparation

- The esterification reaction is highly efficient and selective, producing this compound with minimal side products.

- The use of anhydrous benzene and removal of water are critical to achieving high yields.

- Tributyltin hydroxide’s purity directly affects the esterification efficiency.

- Organotin hydrides and oxides are versatile intermediates for preparing various organotin compounds, including bis(tri-n-butyltin) derivatives.

- The compound’s molecular weight is approximately 692.15 g/mol, consistent with the formula C28H54O4Sn2.

Chemical Reactions Analysis

Bis(tri-N-butyltin)acetylenedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can result in the formation of new organotin compounds .

Scientific Research Applications

Bis(tri-N-butyltin)acetylenedicarboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds. In biology and medicine, it has been studied for its potential use in drug development and as a tool for understanding biological processes. In industry, it is employed in the production of specialized materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of bis(tri-N-butyltin)acetylenedicarboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Research Findings and Gaps

- Toxicogenomics: TBTO exposure in rodents dysregulates immune-related genes (e.g., Il-2, Ifn-γ), suggesting similar mechanisms for this compound .

- Environmental Impact: Organotins like TBTO persist in aquatic ecosystems, necessitating studies on the acetylenedicarboxylate derivative’s biodegradability .

Biological Activity

Bis(tri-N-butyltin)acetylenedicarboxylate (BTBTA) is an organotin compound that has garnered attention due to its potential biological activities, particularly in immunosuppression and cytotoxicity. Organotin compounds, including BTBTA, are known for their diverse applications in various fields, including agriculture and medicine. This article reviews the biological activity of BTBTA, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

The biological activity of BTBTA can be attributed to its ability to induce various cellular responses. Studies have shown that organotin compounds like BTBTA can trigger endoplasmic reticulum (ER) stress, leading to increased intracellular calcium levels and activation of key transcription factors such as NF-kB and NFAT. These events culminate in oxidative stress and apoptosis in T lymphocytes.

- Induction of ER Stress : Exposure to BTBTA has been linked to a rapid increase in protein levels associated with ER stress, such as ATF3 and DDIT3. This indicates that BTBTA disrupts normal cellular functions, prompting a stress response .

- Calcium Signaling : BTBTA elevates intracellular calcium levels within minutes of exposure. This calcium influx is crucial for the activation of proteases like M-calpain and the induction of apoptosis via caspase-3 cleavage .

- Oxidative Stress : The compound induces oxidative stress by increasing reactive oxygen species (ROS) levels while depleting reduced glutathione, leading to further cellular damage .

Biological Effects

The biological effects of BTBTA extend beyond immunosuppression. Its cytotoxic properties have been explored in various studies:

- Cytotoxicity in Cancer Cells : Research indicates that BTBTA exhibits cytotoxic effects against different cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human T lymphocyte cell lines .

- Immunosuppressive Effects : As an organotin compound, BTBTA has been shown to suppress immune responses. The mechanisms involve modulation of T cell activation and cytokine production, which can have significant implications for its use in therapeutic contexts where immunosuppression is desired .

Case Studies

Several case studies highlight the biological activity of BTBTA:

- Study on T Lymphocytes : A study conducted on Jurkat T cells revealed that BTBTA exposure led to significant changes in gene expression related to apoptosis and stress responses. The findings suggested that the compound's immunosuppressive effects could be linked to its ability to induce ER stress and subsequent apoptotic pathways .

- Animal Models : Comparative microarray analyses from studies involving mice treated with BTBTA indicated similar processes occurring in vivo as observed in vitro. This reinforces the relevance of laboratory findings to potential clinical outcomes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Induction of ER Stress | Increased ATF3 and DDIT3 levels | Apoptosis in T lymphocytes |

| Calcium Signaling | Elevated intracellular calcium | Activation of NF-kB and NFAT |

| Oxidative Stress | Increased ROS, decreased glutathione | Cellular damage and apoptosis |

| Cytotoxicity | Inhibition of cell proliferation | Induction of apoptosis in cancer cells |

Q & A

Basic: What synthetic routes are available for bis(tri-N-butyltin)acetylenedicarboxylate, and how can reaction conditions be optimized to maximize yield?

Methodological Answer:

The synthesis typically involves the esterification of acetylenedicarboxylic acid with tri-N-butyltin hydroxide or chloride under anhydrous conditions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to activate the carboxyl group.

- Solvent choice : Toluene or THF to stabilize organotin intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to avoid decomposition of the tin moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Yield optimization requires strict exclusion of moisture, as hydrolysis generates tributyltin oxides .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methine protons (δ ~3.2–3.5 ppm) and carbonyl carbons (δ ~165–170 ppm). Tri-N-butyltin groups show characteristic splitting patterns due to Sn–C coupling .

- FT-IR : Strong C=O stretches (~1700–1750 cm⁻¹) and Sn–O stretches (~550–600 cm⁻¹) confirm ester and tin bonding .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₃₀H₅₄O₄Sn₂). Isotopic patterns from tin (Sn has 10 natural isotopes) aid identification .

Advanced: How does steric hindrance from tri-N-butyltin groups affect reactivity in cycloaddition reactions compared to dimethyl acetylenedicarboxylate?

Methodological Answer:

The bulky tri-N-butyltin groups reduce reactivity in [2+2] or Diels-Alder reactions by hindering orbital overlap. Comparative studies show:

- Slower reaction kinetics : Dimethyl acetylenedicarboxylate reacts 5–10× faster in cycloadditions due to lower steric bulk .

- Regioselectivity shifts : Bulky tin groups favor endo transition states in strained systems.

- Mitigation strategies : Use polar aprotic solvents (e.g., DMF) to enhance solubility or elevate temperatures (80–100°C) to overcome steric barriers .

Advanced: How can contradictory data on the environmental persistence of organotin compounds like this compound be resolved?

Methodological Answer:

Discrepancies arise from varying test conditions (pH, salinity, microbial activity). To address this:

- Standardized degradation assays : Conduct hydrolysis studies at pH 4–9 and monitor via HPLC-MS for tributyltin oxide and CO₂ formation .

- Ecotoxicological modeling : Use OECD 301/302 guidelines to assess biodegradation half-lives under aerobic/anaerobic conditions .

- Field vs. lab correlation : Compare accelerated lab data with long-term environmental monitoring in aquatic systems (e.g., sediment analysis for tin accumulation) .

Basic: What decomposition pathways occur under thermal or hydrolytic conditions, and how are byproducts analyzed?

Methodological Answer:

- Thermal decomposition (150–200°C) : Produces tributyltin oxide, CO, and CO₂. Monitor via TGA-FTIR to track gas evolution .

- Hydrolysis (aqueous media) : Forms acetylenedicarboxylic acid and bis(tri-N-butyltin) oxide. Quantify using ion chromatography (for carboxylic acids) and ICP-MS (for tin species) .

- Stabilization : Store under inert gas (N₂/Ar) at –20°C to minimize degradation .

Advanced: What strategies reduce side products in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise functionalization : Introduce tin groups after core cyclization to avoid premature Sn–O bond cleavage .

- Catalytic additives : Use scavengers (e.g., molecular sieves) to trap hydrolytic byproducts .

- Kinetic profiling : Optimize reaction times via in-situ NMR to halt reactions before side product formation (e.g., tributyltin carboxylates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.